molecular formula C15H13NO4 B2408097 (4-Phenoxy-benzoylamino)-acetic acid CAS No. 157396-29-7

(4-Phenoxy-benzoylamino)-acetic acid

Cat. No.: B2408097
CAS No.: 157396-29-7
M. Wt: 271.272
InChI Key: RWPWRWSNTGJXQW-UHFFFAOYSA-N
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Description

(4-Phenoxy-benzoylamino)-acetic acid is an organic compound characterized by the presence of a phenoxy group attached to a benzoylamino moiety, which is further connected to an acetic acid group

Scientific Research Applications

(4-Phenoxy-benzoylamino)-acetic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

Target of Action

The primary target of (4-Phenoxy-benzoylamino)-acetic acid is the Glutamate receptor ionotropic NMDA 2B (NMDAR2B) . This receptor is a subtype of N-methyl-D-aspartate (NMDA) receptors, which are a class of ionotropic glutamate receptors. NMDAR2B plays a crucial role in neural pattern formation in the developing brain, long-term depression (LTD) of hippocampus membrane currents, and synaptic plasticity .

Mode of Action

The compound interacts with its target, NMDAR2B, by binding to the receptor’s active site. This interaction can lead to changes in the receptor’s activity. For instance, the binding of the compound could potentially modulate the receptor’s sensitivity to glutamate and its channel kinetics .

Biochemical Pathways

The interaction of this compound with NMDAR2B affects several biochemical pathways. One of the key pathways involves the regulation of calcium influx through NMDA receptor channels. The compound’s interaction with NMDAR2B can enhance synaptic NMDA receptor channel activity, inducing injurious Ca2+ influx through them, resulting in an irreversible neuronal death .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its interaction with NMDAR2B. By modulating the activity of this receptor, the compound can influence neural pattern formation, synaptic plasticity, and long-term depression of hippocampus membrane currents .

Biochemical Analysis

Molecular Mechanism

It’s hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

There is currently no available data on the temporal effects of (4-Phenoxy-benzoylamino)-acetic acid in laboratory settings . Future studies should focus on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Phenoxy-benzoylamino)-acetic acid typically involves the reaction of 4-phenoxybenzoic acid with an appropriate amine under specific conditions. One common method includes the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the carboxylic acid and the amine group. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide (DMF) at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often incorporating continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

(4-Phenoxy-benzoylamino)-acetic acid can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The benzoylamino group can be reduced to form corresponding amines.

    Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to various substituted phenoxy derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Phenoxybenzoyl)benzoic acid
  • 2-[(4-Phenoxybenzoyl)amino]benzoic acid
  • Thiourea derivatives with phenoxy groups

Uniqueness

(4-Phenoxy-benzoylamino)-acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-[(4-phenoxybenzoyl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO4/c17-14(18)10-16-15(19)11-6-8-13(9-7-11)20-12-4-2-1-3-5-12/h1-9H,10H2,(H,16,19)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWPWRWSNTGJXQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

LiOH (4.81 g, 114.63 mmol) was added to a stirred solution of (4-phenoxy-benzylamino)-acetic acid ethyl ester (5.72 g, 19.12 mmol) in THF:MeOH:H2O (3:1:1, 75 mL), and the resulting mixture was stirred at room temperature for 5 hrs. The MeOH and THF were evaporated, and the residue was acidified with cold 20% aqueous HCl. The resulting precipitate was filtered, washed with water and dried to afford 4.74 g (91.41% yield) of (4-phenoxy-benzoylamino)-acetic acid. 1H NMR (DMSO): δ 7.8 (d, 2H,), 7.75 (t, 1H), 7.4 (t, 2H), 7.15 (t, 1H), 7.05 (d, 2H), 7.0 (d, 2H).
Name
Quantity
4.81 g
Type
reactant
Reaction Step One
Name
(4-phenoxy-benzylamino)-acetic acid ethyl ester
Quantity
5.72 g
Type
reactant
Reaction Step One
Name
THF MeOH H2O
Quantity
75 mL
Type
solvent
Reaction Step One

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